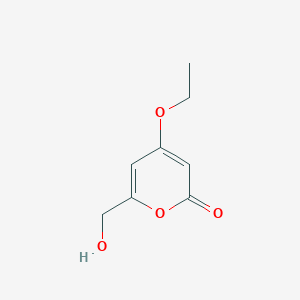
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- is a heterocyclic organic compound that belongs to the family of 2H-pyran-2-ones This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- .
化学反応の分析
Types of Reactions
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-6-(carboxymethyl)-2H-pyran-2-one.
Reduction: Formation of 4-ethoxy-6-(hydroxymethyl)-tetrahydropyran.
Substitution: Formation of 4-substituted-6-(hydroxymethyl)-2H-pyran-2-ones.
科学的研究の応用
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both ethoxy and hydroxymethyl groups allows for diverse chemical modifications and applications in various fields .
特性
CAS番号 |
497160-28-8 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
4-ethoxy-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C8H10O4/c1-2-11-6-3-7(5-9)12-8(10)4-6/h3-4,9H,2,5H2,1H3 |
InChIキー |
XPCANESROYLLJW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)OC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
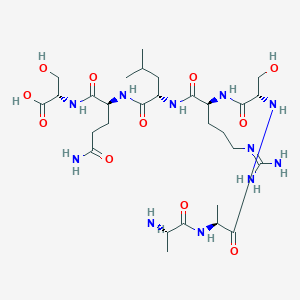
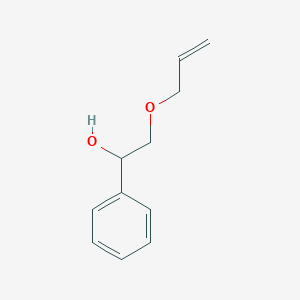
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
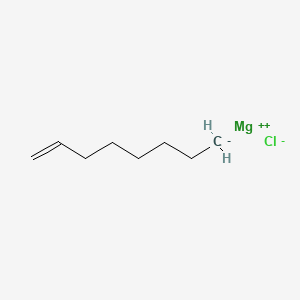
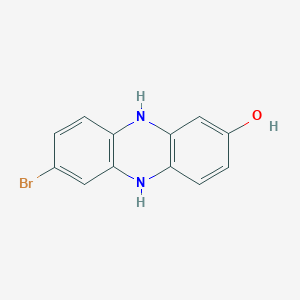
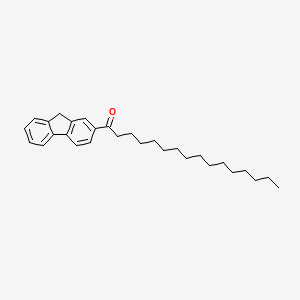
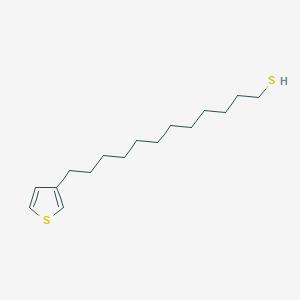
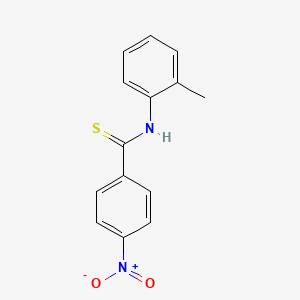
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
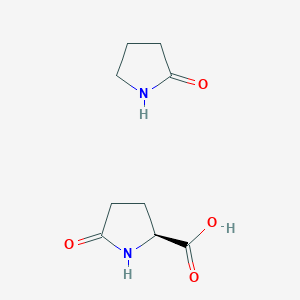
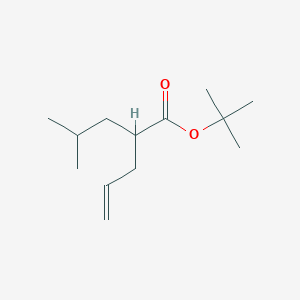
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
